(+)-3-(Trifluoroacetyl)camphor

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

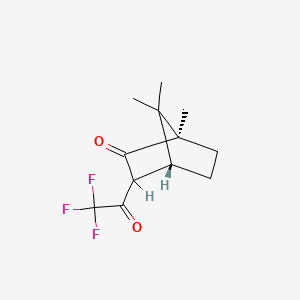

(1R,4R)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLOIHOAZDSEAJ-XGLFCGLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966129 | |

| Record name | 1,7,7-Trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51800-98-7, 207742-84-5 | |

| Record name | (+)-3-(Trifluoroacetyl)camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51800-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1,7,7-Trimethyl-3-(trifluoroacetyl)bicyclo(2.2.1)heptan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,7-Trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3-(Trifluoroacetyl)camphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-3-(Trifluoroacetyl)camphor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-(Trifluoroacetyl)camphor, a derivative of natural camphor, is a versatile chiral building block with significant applications in asymmetric synthesis and as a biochemical probe. Its unique structural features, including a trifluoroacetyl group, impart enhanced reactivity and specific binding properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key application, and an analysis of its spectral data. Furthermore, its role as a probe for mitochondrial membrane potential is explored, offering insights for its use in drug development and cellular biology research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic camphoraceous odor.[1][2] It is a chiral ketone valued for its role as a chiral auxiliary and building block in the synthesis of enantiomerically pure compounds.[3]

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| Chemical Name | (1R,4R)-1,7,7-Trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | [4] |

| Synonym(s) | 3-(Trifluoroacetyl)-D-camphor | [4] |

| CAS Number | 51800-98-7 | [4] |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [4] |

| Molecular Weight | 248.24 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 100-101 °C at 16 mmHg | [2] |

| Density | 1.172 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.451 | [2] |

| Optical Rotation ([α]¹⁹/D) | +148° (c = 2.3 in methylene (B1212753) chloride) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Claisen condensation of (+)-camphor with an ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

(+)-Camphor

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry 1,2-dimethoxyethane (B42094) (DME)

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (4.4 g, 0.11 mol, 60% in mineral oil) in dry DME (150 mL) under a nitrogen atmosphere.

-

Addition of Reactants: A solution of (+)-camphor (15.2 g, 0.1 mol) and ethyl trifluoroacetate (15.6 g, 0.11 mol) in dry DME (50 mL) is added dropwise to the stirred suspension over a period of 30 minutes at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water (200 mL). The aqueous layer is acidified to pH 2 with 2M HCl and then extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

References

An In-depth Technical Guide to (+)-3-(Trifluoroacetyl)camphor (CAS: 51800-98-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-(Trifluoroacetyl)camphor, a derivative of natural camphor (B46023), is a versatile chiral auxiliary and reagent in modern organic synthesis. Its unique structural features, combining the rigid, chiral scaffold of camphor with the electrophilic trifluoroacetyl group, make it a valuable tool for asymmetric transformations and for the analytical determination of enantiomeric purity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key applications, and highlights its utility in pharmaceutical development and other areas of chemical research.

Introduction

This compound, with the CAS number 51800-98-7, is a trifluoroacetylated derivative of D-camphor.[1][2] The introduction of the trifluoroacetyl group enhances its reactivity and solubility in many organic solvents.[3][4] This compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[3] Furthermore, it serves as a chiral derivatizing agent for the determination of enantiomeric excess of alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy. Its applications extend to the synthesis of intermediates for pharmaceuticals and agrochemicals, as well as in the fragrance industry.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51800-98-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [1][3] |

| Molecular Weight | 248.24 g/mol | [1][3] |

| Appearance | Colorless to slightly pink-orange liquid | [2][3] |

| Density | 1.172 g/mL at 25 °C | [3][5] |

| Boiling Point | 100 - 101 °C at 16 mmHg | [3][5] |

| Refractive Index (n₂₀/D) | 1.451 | [3][5] |

| Optical Rotation ([α]₂₀/D) | +142° to +154° (c = 2.3 in CH₂Cl₂) | [3] |

| Synonyms | 3-(Trifluoroacetyl)-D-camphor, (1R,4R)-1,7,7-Trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | [3][6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Trifluoroacetyl)-D-camphor is available in the NIST/EPA Gas-Phase Infrared Database.[1]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 3-(Trifluoroacetyl)-D-camphor can be accessed through the NIST Mass Spectrometry Data Center.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum for 3-Trifluoroacetyl-D-camphor is available, which is crucial for confirming its structure and purity.[7]

Experimental Protocols

Synthesis of this compound

General Reaction Scheme:

Figure 1: General synthesis pathway for this compound.

Hypothetical Protocol based on listed reagents:

-

Preparation: To a solution of D-camphor in a suitable aprotic solvent (e.g., 1,2-dimethoxyethane, diethyl ether, or hexane) under an inert atmosphere, sodium hydride is added portion-wise at a controlled temperature (e.g., 0 °C) to facilitate the formation of the camphor enolate.[2]

-

Reaction: Ethyl trifluoroacetate is then added to the enolate solution, and the reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., dilute hydrochloric acid).[2] The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, likely through vacuum distillation, to yield pure this compound.

Application in Asymmetric Epoxidation

This compound can be used as a precursor to a chiral dioxirane (B86890) in situ, which then acts as the asymmetric epoxidizing agent for unfunctionalized olefins.[5] The reaction typically employs a ketone as the catalyst and an oxidant like Oxone (potassium peroxymonosulfate).

Experimental Workflow for Asymmetric Epoxidation:

Figure 2: Workflow for asymmetric epoxidation using this compound.

Representative Protocol:

-

Setup: The olefin substrate and a catalytic amount of this compound are dissolved in a suitable solvent system, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer to maintain an optimal pH.

-

Reaction: A solution of Oxone is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC).

-

Work-up: Upon completion, the reaction mixture is quenched and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The resulting crude epoxide is purified by column chromatography to yield the enantiomerically enriched product.

Application as a Chiral Derivatizing Agent for NMR Spectroscopy

This compound can be used to determine the enantiomeric excess of chiral alcohols and amines. The principle involves the formation of diastereomeric derivatives that exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Logical Flow for Enantiomeric Excess Determination:

Figure 3: Logical steps for determining enantiomeric excess using this compound.

General Protocol:

-

Derivatization: The chiral analyte (alcohol or amine) is reacted with this compound in a suitable solvent, often in the presence of a coupling agent or after converting one of the reactants to a more reactive form. The reaction should proceed to completion to ensure accurate determination of the initial enantiomeric ratio.

-

NMR Analysis: The resulting mixture of diastereomers is analyzed by high-resolution NMR spectroscopy. ¹⁹F NMR can be particularly useful due to the trifluoromethyl group, which provides a clean spectral window and high sensitivity.

-

Quantification: The signals corresponding to each diastereomer are integrated. The enantiomeric excess is then calculated from the ratio of the integrals.

Applications in Drug Development and Research

The versatility of this compound makes it a valuable compound in several areas of research and development:

-

Pharmaceutical Synthesis: As a chiral auxiliary, it plays a role in the stereoselective synthesis of complex molecules, which is a critical aspect of modern drug discovery and development.[3][4] The ability to control the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.

-

Analytical Chemistry: Its use as a chiral derivatizing agent is crucial for the quality control of chiral compounds, ensuring the enantiomeric purity of drug substances and intermediates.[3]

-

Materials Science: The unique properties of this compound are being explored in the development of new materials, such as specialized coatings and polymers.[3]

-

Fragrance and Flavor Industry: It is also utilized in the formulation of fragrances and flavoring agents due to its characteristic aroma and stability.[3][4]

-

Mechanistic Studies: A derivative, 3-Trifluoroacetyl-D-camphor, has been reported to act as a ligand that binds to the quinine (B1679958) site on the mitochondrial membrane, suggesting potential applications in biochemical studies.[6]

Safety Information

It is important to handle this compound with appropriate safety precautions. It is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[5] Personal protective equipment, including gloves, and eye protection, should be worn when handling this compound. It is a combustible liquid and should be stored in a well-ventilated area.[5]

Conclusion

This compound is a powerful and versatile chiral reagent with significant applications in asymmetric synthesis and analytical chemistry. Its robust camphor backbone provides a well-defined stereochemical environment, while the trifluoroacetyl group imparts unique reactivity. The detailed understanding of its properties and the application of the experimental protocols outlined in this guide will be beneficial for researchers and professionals in drug development and other chemical sciences aiming to leverage the capabilities of this valuable synthetic tool.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. acgpubs.org [acgpubs.org]

- 5. An approach to a chiral cycloalkanone-mediated asymmetric epoxidation of stilbene with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

Technical Data Sheet: (+)-3-(Trifluoroacetyl)camphor

This document provides core technical information regarding the chemical compound (+)-3-(Trifluoroacetyl)camphor, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a derivative of camphor (B46023) that contains a trifluoroacetyl group.[1] This functional group enhances the compound's reactivity and solubility in a range of organic solvents.[2] It is recognized for its utility in organic synthesis, particularly as an intermediate in the creation of pharmaceuticals and agrochemicals.[2]

Key Identifiers and Physical Data

The fundamental properties and identifiers for this compound are summarized in the table below for clear reference.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅F₃O₂[1][2][3][4] |

| Molecular Weight | 248.24 g/mol [1][2][3][4][5] |

| CAS Number | 51800-98-7[3][4] |

| Appearance | Colorless liquid or white to off-white crystalline solid[1][2] |

| Purity | ≥97%[4] |

| Density | 1.172 g/mL at 25 °C[2][3] |

| Boiling Point | 100 - 101 °C at 16 mmHg[2][3] |

| Refractive Index | n20/D 1.451[2][3] |

Methodologies and Protocols

Data Visualization

The generation of detailed diagrams for specific signaling pathways or complex experimental workflows requires access to and interpretation of primary experimental data, which is beyond the scope of this AI. However, a logical diagram illustrating the relationship between the compound's name, its molecular formula, and its calculated molecular weight is provided below.

Caption: Relationship between chemical name, formula, and molecular weight.

References

In-Depth Technical Guide: (+)-3-(Trifluoroacetyl)camphor - Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-(Trifluoroacetyl)camphor is a versatile chiral building block utilized in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in process chemistry and formulation development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, adaptable experimental protocols for determining these crucial physicochemical properties, based on established international guidelines.

Introduction

This compound, a derivative of natural camphor (B46023), possesses a unique combination of a rigid bicyclic scaffold and an electron-withdrawing trifluoroacetyl group. This structure imparts chirality and specific reactivity, making it a valuable intermediate in asymmetric synthesis.[1] However, the successful implementation of any chemical entity in a synthetic route or a final product formulation is critically dependent on its solubility and stability. This document aims to consolidate the available information and provide standardized methodologies for the systematic evaluation of these parameters for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [2] |

| Molecular Weight | 248.24 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.172 g/mL at 25 °C | [2] |

| Boiling Point | 100-101 °C at 16 mmHg | [2] |

| Optical Rotation | [α]¹⁹/D +148°, c = 2.3 in methylene (B1212753) chloride | [3] |

Solubility Profile

Qualitative Solubility

General descriptions indicate that this compound exhibits good solubility in polar organic solvents and is less soluble in non-polar organic solvents and water.[4]

| Solvent Class | Solubility |

| Polar Organic Solvents | (e.g., Ethanol, Methylene Chloride) |

| Non-Polar Organic Solvents | (e.g., Hexane) |

| Aqueous Solvents | (e.g., Water) |

Quantitative Solubility

Specific, experimentally determined quantitative solubility data in various organic solvents is not widely reported in the literature. However, a calculated value for its water solubility is available.

| Solvent | Solubility | Method | Source |

| Water | log₁₀WS = -2.89 | Calculated | [5] |

This calculated log₁₀WS (log10 of water solubility in mol/L) suggests a theoretical water solubility of approximately 1.29 x 10⁻³ mol/L, which corresponds to roughly 0.32 g/L.

Stability Profile

This compound is generally considered a stable compound under standard storage conditions.[1] However, its stability can be compromised by certain conditions and reactive partners.

Chemical Stability

-

Compatibility: It is known to be incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent degradation.

-

Hydrolytic Stability: As a β-diketone, it may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to cleavage of the trifluoroacetyl group.

Thermal Stability

Specific thermal degradation kinetics for this compound are not documented in the literature. General principles suggest that as a complex organic molecule, it will decompose at elevated temperatures.

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of the solubility and stability of this compound, adapted from established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).[8][9][10][11][12]

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[13]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC or GC method.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL or g/100 mL) or molarity (mol/L).

Caption: Workflow for Solubility Determination.

Stability Testing

This protocol is adapted from OECD Guideline 111.

Objective: To assess the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

-

Thermostatically controlled incubator or water bath

-

HPLC system with a stability-indicating method

-

pH meter

Procedure:

-

Solution Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.

-

Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25 °C or 50 °C).

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer if the compound is stable), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

This protocol is based on the ICH Q1B guideline.[14][15]

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white and UV lamps)

-

Quartz or other light-transparent sample containers

-

Aluminum foil for dark controls

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Place the solid compound and solutions in transparent containers. Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples in the photostability chamber to a specified light intensity for a defined duration (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analysis: After the exposure period, analyze both the light-exposed samples and the dark controls using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed and dark control samples. Identify and quantify any photodegradants. Calculate the percentage of degradation.

Caption: Workflow for Photostability Testing.

This protocol is based on OECD Guideline 113.[16]

Objective: To assess the stability of this compound at elevated temperatures.

Materials:

-

This compound

-

Oven capable of maintaining a constant temperature (e.g., 54-55 °C)

-

Suitable sealed containers

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Place a known quantity of the compound into sealed containers.

-

Storage: Store the containers in the oven at a constant elevated temperature for a specified period (e.g., 14 days). Store a control sample at room temperature or refrigerated conditions.

-

Analysis: At the end of the storage period, analyze both the stressed and control samples using a stability-indicating HPLC method.

-

Evaluation: Compare the purity of the stressed sample to the control sample. A decrease in the content of the original substance by not more than 5% is often considered an indication of stability at room temperature.[16]

Conclusion

While specific quantitative data on the solubility and stability of this compound is scarce in the public domain, this guide provides a framework for its characterization. The compound is generally soluble in polar organic solvents and should be handled with care to avoid contact with strong bases and oxidizing agents. For researchers and drug development professionals, the provided experimental protocols offer a robust starting point for generating the necessary data to support process development, formulation, and regulatory submissions. The systematic application of these methodologies will ensure a comprehensive understanding of the physicochemical properties of this important chiral building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 51800-98-7 [sigmaaldrich.com]

- 3. 3-TRIFLUOROACETYL-D-CAMPHOR CAS#: 51800-98-7 [m.chemicalbook.com]

- 4. CAS 51800-98-7: this compound [cymitquimica.com]

- 5. 3-(Trifluoroacetyl)-D-camphor (CAS 51800-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of aqueous solutions of camphor by heterogeneous photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 9. uspnf.com [uspnf.com]

- 10. uspnf.com [uspnf.com]

- 11. oecd.org [oecd.org]

- 12. â©1236⪠Solubility Measurements [doi.usp.org]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Safe Handling of (+)-3-(Trifluoroacetyl)camphor

For Researchers, Scientists, and Drug Development Professionals

(+)-3-(Trifluoroacetyl)camphor, a versatile chiral building block and resolving agent, is a valuable compound in pharmaceutical development and organic synthesis. Its unique properties, however, necessitate a thorough understanding of its safety profile and adherence to strict handling protocols to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data sheets and chemical information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 51800-98-7 |

| Molecular Formula | C₁₂H₁₅F₃O₂ |

| Molecular Weight | 248.24 g/mol |

| Appearance | Colorless liquid or white to off-white crystalline solid |

| Boiling Point | 100-101 °C at 16 mmHg |

| Density | 1.172 g/mL at 25 °C |

| Flash Point | 82 °C (179.6 °F) - closed cup |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; does not mix with water |

Data sourced from multiple chemical suppliers.[3][4]

Exposure Controls and Personal Protection

To minimize exposure and mitigate risks, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is strongly recommended to control airborne concentrations.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., Neoprene).[2] It is advised to follow glove manufacturer's breakthrough time recommendations. |

| Skin and Body Protection | A laboratory coat or overalls, and a PVC apron if there is a risk of splashing.[2] |

| Respiratory Protection | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK). |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Ensure all containers are properly labeled and kept securely sealed when not in use.[1]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Protect containers from physical damage.[2]

-

Store in original, tightly sealed containers, such as polyethylene (B3416737) or polypropylene (B1209903) containers.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of running water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spills and Leaks

-

Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1]

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1] Alert the appropriate emergency response team.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Potential Hazard Response Logic

The following diagram outlines the logical steps to take in response to a potential exposure or spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[2]

-

Collect waste in clearly labeled, sealed containers.

-

Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2]

-

Do not dispose of down the drain or into the environment.

Conclusion

While this compound is a valuable tool in chemical research and development, its potential hazards necessitate a culture of safety and strict adherence to the handling protocols outlined in this guide. By understanding the risks and implementing robust safety measures, researchers can work with this compound confidently and safely. It is imperative to always consult the most recent Safety Data Sheet from the supplier before use and to ensure all laboratory personnel are adequately trained in its safe handling.

References

The Discovery and Application of (+)-3-(Trifluoroacetyl)camphor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-3-(Trifluoroacetyl)camphor, a derivative of the naturally occurring monoterpene camphor, has emerged as a significant chiral auxiliary and building block in modern organic synthesis. Its unique stereochemical properties, combined with the electron-withdrawing nature of the trifluoroacetyl group, make it a valuable tool for inducing asymmetry in chemical reactions. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in asymmetric epoxidation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development settings.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different biological activities. This compound, a trifluoroacetylated derivative of D-camphor, serves as a powerful chiral reagent.[1] Its rigid bicyclic structure provides a well-defined stereochemical environment, influencing the stereochemical outcome of reactions.[2] The presence of the trifluoroacetyl group enhances its reactivity and solubility in common organic solvents.[2]

This compound is particularly recognized for its ability to form chiral dioxiranes in situ, which are potent oxidizing agents capable of transferring an oxygen atom to a prochiral olefin with a high degree of enantioselectivity.[3] This guide will detail the synthesis of this compound and its application in the asymmetric epoxidation of unfunctionalized olefins.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, providing a basis for its characterization and handling. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [4] |

| Molecular Weight | 248.24 g/mol | [4] |

| CAS Number | 51800-98-7 | [4] |

| Appearance | Colorless to slightly pink-orange liquid | [4] |

| Boiling Point | 100-101 °C at 16 mmHg | [4] |

| Density | 1.172 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.451 | [4] |

| Optical Activity ([α]¹⁹/D) | +148° (c = 2.3 in methylene (B1212753) chloride) | [4] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 0.84 (s, 3H), 0.92 (s, 3H), 0.96 (s, 3H), 1.37 (m, 2H), 1.68 (m, 1H), 1.85 (m, 1H), 1.96 (m, 1H), 2.09 (m, 1H), 2.36 (m, 1H) | [5] |

| ¹³C NMR (CDCl₃) | 9.6, 19.3, 19.8, 27.2, 30.2, 43.4, 44.9, 46.9, 57.9, 93.7 (q, J=30 Hz), 116.8 (q, J=291 Hz), 193.3, 213.0 | [6] |

| ¹⁹F NMR (CDCl₃) | δ –73.5 (s) | [7] |

| Infrared (IR, neat) νₘₐₓ | 2966, 1710, 1648, 1473, 1377, 1250, 1166, 1011 cm⁻¹ | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Claisen condensation of (+)-camphor with an excess of ethyl trifluoroacetate (B77799), using a strong base such as sodium hydride.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexane (B92381) under a nitrogen atmosphere. Anhydrous tetrahydrofuran (B95107) (THF) is then added to the flask.

-

Reaction: (+)-Camphor (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes. Ethyl trifluoroacetate (1.5 equivalents) is added dropwise, and the resulting mixture is heated to reflux and maintained for 12-18 hours.

-

Work-up: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (100-101 °C at 16 mmHg) to afford this compound as a colorless to pale yellow oil.

Asymmetric Epoxidation of trans-Stilbene (B89595)

This compound can be used as a catalyst for the asymmetric epoxidation of unfunctionalized olefins, such as trans-stilbene, using potassium peroxymonosulfate (B1194676) (Oxone®) as the primary oxidant. The reaction proceeds through the in situ generation of a chiral dioxirane.

Workflow for Asymmetric Epoxidation

Caption: Asymmetric epoxidation using this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of trans-stilbene (1.0 equivalent) and this compound (0.2-0.3 equivalents) in a mixture of acetonitrile and water is added a buffer, such as potassium carbonate, to maintain a basic pH.

-

Epoxidation: The mixture is cooled to 0 °C, and a solution of Oxone® (2.0-3.0 equivalents) in water is added dropwise over a period of 1-2 hours. The reaction is stirred vigorously at 0 °C for 24-48 hours.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting trans-stilbene oxide can be determined by chiral HPLC analysis.

Signaling Pathways and Logical Relationships

While this compound is primarily a tool for synthetic chemistry, its application in drug development is significant. The enantioselective synthesis of chiral epoxide intermediates is a critical step in the total synthesis of many biologically active molecules. The logical relationship between the chiral catalyst and the final enantiomerically pure product is depicted below.

Logical Pathway from Chiral Catalyst to Enantiopure Product

Caption: Logical flow of chirality transfer.

Conclusion

This compound is a versatile and effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation from a readily available natural product and its efficacy in promoting enantioselective transformations, such as the epoxidation of unfunctionalized olefins, underscore its importance in modern organic chemistry. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the synthesis of enantiomerically pure molecules for a wide range of applications, including drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. (+)-3-(三氟乙酰基)樟脑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (+)-3-(三氟乙酰基)樟脑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. D-CAMPHOR(464-49-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

(+)-3-(Trifluoroacetyl)camphor synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-3-(Trifluoroacetyl)camphor, a versatile chiral ketone with significant applications in synthetic organic chemistry. This document details its nomenclature, physicochemical properties, and its pivotal role as a catalyst in asymmetric synthesis, particularly in the formation of chiral epoxides. Experimental workflows and conceptual diagrams are provided to illustrate its practical application in research and development.

Nomenclature and Synonyms

This compound is known by several alternative names and identifiers in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Alternative Names of this compound

| Synonym/Alternative Name | Source/Context |

| 3-(Trifluoroacetyl)-D-camphor | Common Synonym[1][2] |

| (1R,4R)-1,7,7-Trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | IUPAC Name |

| (1R)-1,7,7-trimethyl-3-(trifluoroacetyl)bicyclo[2.2.1]heptan-2-one | Systematic Name |

| Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(trifluoroacetyl)-, (1R)- | CAS Index Name |

| Trifluoroacetyl-d-camphor | Common Abbreviation |

| This compound is a trifluoroacetylated camphor (B46023) derivative compound.[3][4] | Chemical Class Description |

Physicochemical Properties

The distinct stereochemistry and the presence of the trifluoroacetyl group impart unique physical and chemical properties to this compound. These properties are critical for its application in asymmetric synthesis and are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [2][5] |

| Molecular Weight | 248.24 g/mol | [2][5] |

| CAS Number | 51800-98-7 | [2][5] |

| Appearance | Colorless to slightly pink-orange liquid | [2][3] |

| Density | 1.172 g/mL at 25 °C | [2][5] |

| Boiling Point | 100-101 °C at 16 mmHg | [3][5] |

| Refractive Index | n20/D 1.451 | [3][5] |

| Optical Rotation | [α]¹⁹/D +148° (c = 2.3 in methylene (B1212753) chloride) | [3][5] |

| Purity | ≥97% to ≥98% | [4][5] |

Synthesis and Purification

While detailed, step-by-step synthesis protocols are often proprietary, the general synthesis of this compound involves the acylation of D-camphor.[6]

General Synthesis Reaction

The synthesis is typically achieved through the Claisen condensation of (+)-camphor with an ethyl trifluoroacetate (B77799) ester in the presence of a strong base, such as sodium hydride.[6] The reaction is followed by an acidic workup.

-

Starting Materials: D-Camphor, Ethyl trifluoroacetate[6]

-

Base: Sodium hydride[6]

-

Solvents: Anhydrous solvents such as diethyl ether or 1,2-dimethoxyethane[6]

Purification

Purification of the crude product is generally accomplished by fractional distillation under reduced pressure to yield the final liquid product.[3] The purity can be assessed by gas chromatography (GC) and confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Application in Asymmetric Epoxidation

A primary application of this compound is its use as a precursor to a chiral dioxirane (B86890) catalyst for the asymmetric epoxidation of olefins.[7] This method is highly valued in the pharmaceutical industry for the synthesis of enantiomerically pure compounds.

In-Situ Generation of the Chiral Dioxirane

The active catalytic species, a chiral dioxirane, is generated in situ by the reaction of this compound with a powerful oxidizing agent, most commonly potassium peroxymonosulfate (B1194676) (Oxone®).[8] The reaction is typically performed in a biphasic solvent system with a buffer to maintain the optimal pH for dioxirane formation and stability.

Experimental Workflow: Asymmetric Epoxidation

The following diagram illustrates a typical experimental workflow for the asymmetric epoxidation of an olefin using the this compound/Oxone® system.

Caption: Experimental workflow for asymmetric epoxidation.

Catalytic Cycle

The catalytic cycle for the dioxirane-mediated epoxidation is initiated by the formation of the dioxirane from the ketone and Oxone®. This highly reactive three-membered ring then transfers an oxygen atom to the olefin, regenerating the starting ketone catalyst.

Caption: Catalytic cycle of asymmetric epoxidation.

Role in Drug Development

Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral catalysts like this compound is integral to the efficient synthesis of single-enantiomer drug candidates.

Chiral Catalyst Screening Workflow

The development of a new asymmetric synthesis often involves screening a library of chiral catalysts to identify the one that provides the highest yield and enantioselectivity for a particular transformation. A generalized workflow for such a screening process is depicted below.

Caption: Workflow for chiral catalyst screening.

Biological Activity

Currently, there is limited publicly available information specifically detailing the biological activity or cytotoxicity of this compound. Research on the biological effects of camphor and its derivatives is ongoing, with some studies indicating potential antimicrobial and other therapeutic properties for various camphor-related compounds.[9][10] However, dedicated studies on the trifluoroacetylated derivative are required to ascertain its specific biological profile. One source suggests that 3-Trifluoroacetyl-D-camphor acts as a ligand that binds to the quinine (B1679958) site on the mitochondrial membrane and may have synergistic effects with metal chelates in cancer treatments.[11][12] It is also described as a phosphorescent compound that can be used as a probe for determining mitochondrial membrane potential.[11][12]

Conclusion

This compound is a valuable and highly effective chiral auxiliary in modern organic synthesis. Its ability to facilitate asymmetric epoxidations through the in-situ generation of a chiral dioxirane makes it an indispensable tool for the synthesis of enantiomerically pure molecules, which are crucial in the development of new pharmaceuticals. The data and workflows presented in this guide are intended to provide researchers and drug development professionals with a thorough understanding of this important chemical entity and to facilitate its application in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-TRIFLUOROACETYL-D-CAMPHOR CAS#: 51800-98-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 3-(トリフルオロアセチル)-D-カンファー 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. istina.msu.ru [istina.msu.ru]

- 7. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 9. mdpi.com [mdpi.com]

- 10. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Trifluoroacetyl-D-Camphor | 51800-98-7 | FT78517 [biosynth.com]

- 12. CAS 51800-98-7: this compound [cymitquimica.com]

(+)-3-(Trifluoroacetyl)camphor physical properties boiling point density.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (+)-3-(Trifluoroacetyl)camphor, a versatile fluorinated camphor (B46023) derivative. Its unique structure and properties make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document focuses on its boiling point and density, presenting quantitative data, detailed experimental protocols for their determination, and workflow visualizations to aid in laboratory practice.

Core Physical Properties

This compound is typically a colorless to slightly pink-orange liquid at room temperature.[1][2] Key physical data are summarized below.

Data Summary

| Property | Value | Conditions |

| Boiling Point | 100 - 101 °C | at 16 mmHg |

| Density | 1.172 g/mL | at 25 °C |

| Molecular Formula | C₁₂H₁₅F₃O₂ | |

| Molecular Weight | 248.24 g/mol | |

| Refractive Index | n20/D 1.451 |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4]

Experimental Protocols

Accurate determination of physical properties is critical for reaction planning, process scale-up, and quality control. The following sections detail the methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination (Micro-scale Method)

The boiling point of this compound is reported at reduced pressure, indicating that the compound may degrade or oxidize at its atmospheric boiling point. Therefore, a vacuum distillation or a micro-scale method is appropriate. The Thiele tube method is a reliable micro-scale technique.

Objective: To determine the boiling point of a small sample of this compound.

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

This compound sample

Procedure:

-

Sample Preparation: Add a small amount (approx. 0.5 mL) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube filled with mineral oil. The sample should be positioned in the main body of the tube.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Caption: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer, which is a glass flask with a specific, accurately known volume.

Objective: To accurately determine the density of this compound at a specified temperature.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL) with a stopper containing a capillary bore

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Distilled water (degassed)

-

Acetone or other suitable solvent for cleaning

-

This compound sample

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the thermostatic water bath set to the desired temperature (e.g., 25.0 °C) until thermal equilibrium is reached.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_pyc+water).

-

Calculate the mass of the water (m_water = m_pyc+water - m_pyc).

-

Determine the exact volume of the pycnometer using the known density of water at that temperature (V = m_water / ρ_water).

-

-

Measurement of Sample Density:

-

Empty, clean, and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the thermal equilibration and drying steps as done for water.

-

Weigh the pycnometer filled with the sample (m_pyc+sample).

-

Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).

-

-

Calculation:

-

Calculate the density of the sample using the formula: ρ_sample = m_sample / V.

-

Caption: Workflow for Density Determination via Pycnometry.

References

- 1. store.astm.org [store.astm.org]

- 2. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

Chiral Properties of (+)-3-(Trifluoroacetyl)camphor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-3-(Trifluoroacetyl)camphor, a derivative of the naturally occurring chiral molecule (+)-camphor, is a versatile reagent in asymmetric synthesis and chiral recognition. Its rigid bicyclic structure, combined with the electron-withdrawing trifluoroacetyl group, imparts unique stereochemical and reactive properties. This guide provides a comprehensive overview of the chiral characteristics of this compound, its synthesis, and its applications in drug development and research, with a focus on detailed experimental protocols and quantitative data.

Core Chiral Properties and Physicochemical Data

This compound is a chiral ketone valued for its role as a chiral auxiliary and building block in the synthesis of enantiomerically pure compounds.[1][2] Its utility stems from the well-defined stereochemistry of the camphor (B46023) backbone, which can effectively bias the stereochemical outcome of a reaction.

Table 1: Physicochemical and Chiral Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅F₃O₂ | [3] |

| Molecular Weight | 248.24 g/mol | [3] |

| CAS Number | 51800-98-7 | [3] |

| Appearance | Colorless to slightly pink-orange liquid | [1] |

| Boiling Point | 100-101 °C at 16 mmHg | [1] |

| Density | 1.172 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.451 | [4] |

| Specific Rotation [α]¹⁹/D | +148° (c = 2.3 in methylene (B1212753) chloride) | |

| Purity | ≥97% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the trifluoroacetylation of (+)-camphor using a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799), in the presence of a strong base like sodium hydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

(+)-Camphor

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or 1,2-dimethoxyethane (B42094) (DME)

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether or DME.

-

To the stirred suspension, add a solution of (+)-camphor (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture to 0 °C and add ethyl trifluoroacetate (1.2 equivalents) dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

-

Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or a mixture of hexane and pentane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.[1]

Synthesis workflow for this compound.

Applications in Asymmetric Synthesis

This compound is a valuable tool in asymmetric synthesis, primarily utilized for the in-situ generation of chiral oxidizing agents and as a chiral derivatizing agent for determining enantiomeric purity.

Asymmetric Epoxidation of Olefins

One of the key applications of this compound is in the asymmetric epoxidation of unfunctionalized olefins. It reacts with a suitable oxidant, such as potassium peroxymonosulfate (B1194676) (Oxone), to form a chiral dioxirane (B86890) in situ. This chiral dioxirane then transfers an oxygen atom to the olefin in an enantioselective manner.

Materials:

-

This compound

-

Olefin substrate

-

Potassium peroxymonosulfate (Oxone)

-

Sodium bicarbonate

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the olefin substrate (1.0 equivalent) and this compound (0.2-0.3 equivalents) in a mixture of acetonitrile and water at 0 °C.

-

To the stirred solution, add a mixture of Oxone (2.0-3.0 equivalents) and sodium bicarbonate (as a buffer, to maintain a slightly alkaline pH) in portions over a period of 1-2 hours, keeping the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude epoxide can be purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the product can be determined by chiral HPLC or by NMR analysis after derivatization with a chiral resolving agent.

Asymmetric epoxidation using this compound.

Chiral Derivatizing Agent for Enantiomeric Excess Determination

This compound can be used as a chiral derivatizing agent to determine the enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. The reaction of the chiral substrate with this compound forms a pair of diastereomers, which will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original substrate.

Materials:

-

Racemic or enantiomerically enriched alcohol/amine

-

This compound

-

A suitable NMR solvent (e.g., CDCl₃)

-

NMR tube

Procedure:

-

In an NMR tube, dissolve a small amount of the chiral alcohol or amine (1.0 equivalent) in a suitable deuterated solvent.

-

Add a slight excess of this compound (1.1 equivalents).

-

Acquire a ¹H or ¹⁹F NMR spectrum of the mixture.

-

Identify the signals corresponding to the diastereomeric products. These are often well-resolved due to the presence of the trifluoromethyl group.

-

Integrate the distinct signals for each diastereomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound

| Spectrum | Key Signals/Features | Source |

| ¹H NMR (CDCl₃) | Signals corresponding to the camphor backbone protons. | [5] |

| IR (Gas Phase) | Strong C=O stretching frequencies for the camphor and trifluoroacetyl carbonyls. | [6] |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern. | [7] |

| Circular Dichroism | Expected to show Cotton effects characteristic of the camphor chromophore. Specific data for the trifluoroacetyl derivative is not widely published but can be inferred from related camphor compounds. | [8] |

Metabolic Pathway of Camphor

While not a direct signaling pathway for the title compound, the metabolic degradation of its parent molecule, (+)-camphor, in organisms like Pseudomonas putida provides an example of a biological pathway involving this chiral scaffold. This pathway involves a series of enzymatic oxidation and ring-cleavage steps.

Simplified metabolic pathway of (+)-camphor degradation.

Conclusion

This compound is a powerful and versatile chiral reagent with significant applications in modern organic synthesis and drug development. Its ready availability from the chiral pool, coupled with its unique reactivity, makes it an invaluable tool for the preparation of enantiomerically pure compounds. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers and scientists in their pursuit of novel chiral molecules.

References

- 1. 3-TRIFLUOROACETYL-D-CAMPHOR CAS#: 51800-98-7 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. (-)-3-(Trifluoroacetyl)camphor 98 207742-84-5 [sigmaaldrich.com]

- 5. 3-TRIFLUOROACETYL-D-CAMPHOR(51800-98-7) 1H NMR spectrum [chemicalbook.com]

- 6. 3-(Trifluoroacetyl)-D-camphor [webbook.nist.gov]

- 7. 3-(Trifluoroacetyl)-D-camphor [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

(+)-3-(Trifluoroacetyl)camphor mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (+)-3-(Trifluoroacetyl)camphor and its Analogs in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives have emerged as a promising class of compounds in the landscape of cancer research. Evidence suggests that their mechanism of action is intricately linked to the induction of mitochondrial-mediated apoptosis. This technical guide synthesizes the available information to provide a detailed understanding of the core mechanisms, supported by experimental data and protocols, to aid researchers and professionals in the field of drug development. While direct, in-depth studies on this compound are limited, research on analogous camphor-based compounds provides a strong framework for its potential mode of action.

Introduction

This compound is a synthetic derivative of camphor (B46023), a natural bicyclic monoterpene. While its primary applications have been in chemical synthesis as a chiral auxiliary, recent interest has shifted towards its biological activities. Notably, it has been identified as a ligand that binds to the quinine (B1679958) site on the mitochondrial membrane, an interaction that is postulated to initiate a cascade of events culminating in cancer cell death.[1] This guide will explore this proposed mechanism, drawing parallels with closely related camphor derivatives that have been more extensively studied for their anticancer properties.

Core Mechanism of Action: Mitochondrial-Mediated Apoptosis

The primary mechanism of action for camphor derivatives in cancer cells appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. This process is characterized by a series of well-orchestrated molecular events that lead to the self-destruction of the cell.

Initiation at the Mitochondria

Commercial sources suggest that this compound acts as a ligand for the quinine site on the mitochondrial membrane.[1] While the precise molecular consequences of this binding are not fully elucidated for this specific compound, it is hypothesized to be the initial trigger for the subsequent apoptotic cascade. This interaction may disrupt the normal functioning of the mitochondrial electron transport chain and alter the mitochondrial membrane potential.

The Role of Reactive Oxygen Species (ROS)

A key event following the initial mitochondrial insult is the generation of reactive oxygen species (ROS). Studies on novel camphor-based pyrimidine (B1678525) derivatives have demonstrated a significant increase in intracellular ROS levels upon treatment of cancer cells.[2] This surge in ROS acts as a critical second messenger, propagating the apoptotic signal.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The increase in ROS leads to a loss of mitochondrial membrane potential (ΔΨm).[2] The collapse of this potential is a point of no return in the apoptotic process. It indicates a compromise in the integrity of the mitochondrial outer membrane.

Regulation by the Bcl-2 Family of Proteins

The integrity of the mitochondrial outer membrane is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Camphor derivatives have been shown to modulate the expression of these proteins, leading to a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax.[2] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization (MOMP).

Cytochrome c Release and Apoptosome Formation

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2] In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

Caspase Cascade Activation

The formation of the apoptosome leads to the cleavage and activation of caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3.[2] These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by camphor derivatives.

Caption: Proposed signaling pathway of camphor derivatives inducing apoptosis.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM) |

| 3f | MDA-MB-231 | 8.32 ± 0.54 |

| A549 | 10.21 ± 0.78 | |

| HeLa | 12.56 ± 1.02 | |

| SGC-7901 | 15.89 ± 1.23 | |

| Cisplatin | MDA-MB-231 | 18.75 ± 1.32 |

| A549 | 20.43 ± 1.56 | |

| HeLa | 22.11 ± 1.87 | |

| SGC-7901 | 25.43 ± 2.01 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of camphor derivative mechanisms, adapted from the literature.[2]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the test compounds on cancer cells.

Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for (+)-3-(Trifluoroacetyl)camphor as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (+)-3-(Trifluoroacetyl)camphor as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity of chiral analytes, particularly amines and alcohols. This document outlines the underlying principles, detailed experimental protocols for derivatization, and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Introduction

This compound is a chiral ketone that serves as an effective chiral derivatizing agent.[1][2][3][4] Its primary application lies in the conversion of a mixture of enantiomers into a mixture of diastereomers.[5] Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, making their direct analysis by common spectroscopic and chromatographic techniques challenging.[5]

The reaction of this compound with a chiral analyte (e.g., an amine or alcohol) leads to the formation of diastereomers. These diastereomers possess distinct physical properties, including different NMR chemical shifts and chromatographic retention times, which allows for their differentiation and quantification.[5] The trifluoroacetyl group is particularly advantageous for ¹⁹F NMR analysis due to the high sensitivity and wide chemical shift range of the fluorine nucleus, as well as for GC analysis due to the increased volatility of the derivatives.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₅F₃O₂ |

| Molecular Weight | 248.24 g/mol [1][3] |

| Appearance | Liquid[1][2] |

| Boiling Point | 100-101 °C at 16 mmHg[1][2] |

| Density | 1.172 g/mL at 25 °C[1][2] |

| Optical Activity | [α]¹⁹/D +148°, c = 2.3 in methylene (B1212753) chloride[1][2] |

| CAS Number | 51800-98-7[1][3] |

Principle of Chiral Derivatization

The fundamental principle involves a chemical reaction between the chiral analyte and the enantiomerically pure derivatizing agent, this compound. This reaction creates a covalent bond, forming a new molecule that contains two chiral centers: one from the analyte and one from the derivatizing agent. The resulting products are diastereomers, which can be resolved and quantified using standard analytical techniques.

Experimental Protocols

Derivatization of Chiral Primary Amines for NMR and GC-MS Analysis

This protocol is a general guideline for the derivatization of primary amines. Optimization may be required for specific analytes.

Materials:

-

This compound

-

Chiral primary amine analyte

-